molecular formula C9H14ClNO2 B8732980 Cyclopropyl(oxan-4-yl)carbamyl chloride CAS No. 211814-12-9

Cyclopropyl(oxan-4-yl)carbamyl chloride

Cat. No. B8732980
M. Wt: 203.66 g/mol
InChI Key: PNQJDOOCSREFOE-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

The title compound is prepared analogously as described for cyclopropyl-(tetrahydro-pyran-2-ylmethyl)-carbamoyl chloride starting from commercially available cyclopropyl-(tetrahydro-pyran-4-yl)-amine. TLC, Rf (CH2Cl2/MeOH 95:5)=0.9.
Name
cyclopropyl-(tetrahydro-pyran-2-ylmethyl)-carbamoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([CH2:8][CH:9]2[CH2:14]CCCO2)[C:5]([Cl:7])=[O:6])[CH2:3][CH2:2]1.C1(NC2CC[O:22][CH2:21][CH2:20]2)CC1>C(Cl)Cl.CO>[CH:1]1([N:4]([CH:8]2[CH2:9][CH2:14][O:22][CH2:21][CH2:20]2)[C:5]([Cl:7])=[O:6])[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
cyclopropyl-(tetrahydro-pyran-2-ylmethyl)-carbamoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N(C(=O)Cl)CC1OCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC1CCOCC1
Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N(C(=O)Cl)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.